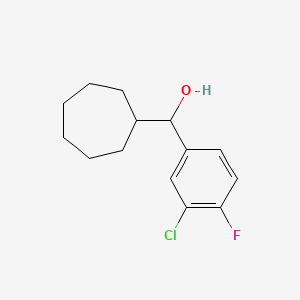

Cycloheptyl (3-chloro-4-fluorophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cycloheptyl (3-chloro-4-fluorophenyl)methanol is an organic compound with the molecular formula C14H18ClFO It is characterized by a cycloheptyl group attached to a methanol moiety, which is further substituted with a 3-chloro-4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (3-chloro-4-fluorophenyl)methanol typically involves the reaction of cycloheptanone with 3-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptyl (3-chloro-4-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding cycloheptyl (3-chloro-4-fluorophenyl)methane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Cycloheptyl (3-chloro-4-fluorophenyl)ketone.

Reduction: Cycloheptyl (3-chloro-4-fluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Lead Compound for Drug Development :

- Cycloheptyl (3-chloro-4-fluorophenyl)methanol has been identified as a potential lead compound in drug discovery due to its biological activity. Interaction studies indicate its binding affinity with various biological targets, including enzymes and receptors, which is crucial for understanding its pharmacological effects.

-

Therapeutic Potential :

- Experimental studies are ongoing to evaluate the compound's therapeutic potential, particularly in treating conditions related to inflammation and other diseases. The modification of its structure through synthetic routes may enhance its efficacy and reduce side effects.

-

Comparison with Related Compounds :

- Similar compounds such as Cyclohexyl (3-chloro-4-fluorophenyl)methanol and 3-Chloro-4-fluorobenzyl alcohol have been studied for their biological activities, providing a comparative basis for evaluating the unique properties of cycloheptyl derivatives.

Agricultural Applications

-

Pesticide Development :

- The compound may serve as an active ingredient in agricultural chemicals, particularly pesticides. Its structural features could contribute to improved efficacy against specific pests while minimizing environmental impact.

-

Herbicides :

- Research into herbicidal properties is also warranted, given the need for novel compounds that can effectively control weed populations without harming crops.

Synthesis and Modification

The synthesis of this compound typically involves reactions between cycloheptanol and 3-chloro-4-fluorobenzaldehyde, followed by reduction processes. This method allows for the introduction of various functional groups that can be tailored for specific applications.

Case Studies and Experimental Insights

- Binding Affinity Studies : Experimental data from binding assays have shown promising results regarding the compound's interaction with specific receptors involved in inflammatory responses, suggesting a pathway for therapeutic application in treating chronic inflammatory diseases.

- Efficacy Trials : Preliminary trials assessing the efficacy of this compound in animal models indicate potential benefits in reducing symptoms associated with certain conditions, warranting further investigation into dosage and long-term effects.

Wirkmechanismus

The mechanism of action of Cycloheptyl (3-chloro-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cycloheptyl (4-chloro-3-fluorophenyl)methanol

- Cycloheptyl (3-chloro-4-bromophenyl)methanol

- Cycloheptyl (3-chloro-4-methylphenyl)methanol

Uniqueness

Cycloheptyl (3-chloro-4-fluorophenyl)methanol is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.

Biologische Aktivität

Cycloheptyl (3-chloro-4-fluorophenyl)methanol is an organic compound characterized by a cycloheptyl group linked to a phenyl ring, which is further substituted with chlorine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various biological targets. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H18ClF

- Molecular Weight : 256.747 g/mol

- Functional Groups : Hydroxymethyl (-CH2OH), chlorinated phenyl, fluorinated phenyl

The presence of the hydroxymethyl group is crucial for the compound's reactivity and biological interactions. The structural characteristics of this compound may influence its pharmacokinetic properties, such as solubility and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : Mixing cycloheptanol with 3-chloro-4-fluorobenzaldehyde in the presence of an acid catalyst.

- Reduction : The resultant product undergoes reduction to yield the target alcohol.

This synthetic route highlights the importance of selecting appropriate reagents and conditions to optimize yield and purity.

This compound has been studied for its binding affinity with various enzymes and receptors. Understanding these interactions is essential for predicting its pharmacological effects:

- Target Enzymes : Interaction studies have indicated that this compound may bind effectively to specific enzyme sites, potentially modulating their activity.

- Receptor Interactions : The compound's structural features suggest it could interact with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.

Case Studies and Experimental Findings

- Antiviral Activity : Research has shown that compounds with similar structural motifs exhibit antiviral properties by targeting viral entry mechanisms. For instance, compounds that bind to the CD4 binding site on HIV-1 gp120 have demonstrated significant efficacy .

- Antibacterial Activity : Preliminary studies suggest that cycloheptyl derivatives can exhibit antibacterial properties against various pathogens. For example, similar compounds have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

- Anticancer Potential : Some derivatives of cycloheptyl compounds have been tested against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds can provide insights into its unique biological profile:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexyl (3-chloro-4-fluorophenyl)methanol | C13H16ClF | Similar structure but with a cyclohexyl group; may affect steric properties. |

| 3-Chloro-4-fluorobenzyl alcohol | C13H11ClF | Lacks the cycloaliphatic ring; retains similar aromatic substitutions; potential for different activity profiles. |

| Cyclopentyl (3-chloro-4-fluorophenyl)methanol | C12H15ClF | Contains a smaller cycloalkane; affects solubility and interaction dynamics compared to larger analogs. |

Future Directions

Future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile of this compound.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.

- Structural Modifications : Exploring structural modifications to enhance potency and selectivity for specific targets.

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-cycloheptylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFO/c15-12-9-11(7-8-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNZFYOANXORPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC(=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.